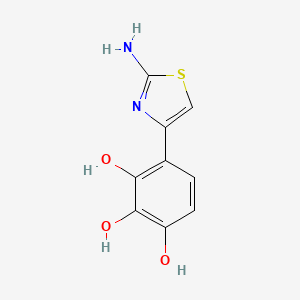
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol is an organic compound that features a benzene ring substituted with a 2-aminothiazole group and three hydroxyl groups. This compound is part of the broader class of aminothiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with a benzene derivative under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to optimize the production efficiency .
化学反应分析
Types of Reactions
4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the thiazole ring or the benzene ring.
Substitution: The amino group and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
科学研究应用
4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The compound’s hydroxyl groups and thiazole ring play crucial roles in its binding affinity and biological activity .
相似化合物的比较
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-(2-Aminothiazol-4-yl)benzene-1,3-diol: Another derivative with two hydroxyl groups on the benzene ring.
2-(2-Aminothiazol-4-yl)benzo[b]furan: A structurally related compound with a fused benzofuran ring
Uniqueness
4-(2-Aminothiazol-4-yl)benzene-1,2,3-triol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups on the benzene ring enhances its reactivity and potential for forming hydrogen bonds, contributing to its diverse applications .
属性
分子式 |
C9H8N2O3S |
|---|---|
分子量 |
224.24 g/mol |
IUPAC 名称 |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C9H8N2O3S/c10-9-11-5(3-15-9)4-1-2-6(12)8(14)7(4)13/h1-3,12-14H,(H2,10,11) |
InChI 键 |
NMGHLNVCVLGBNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C2=CSC(=N2)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





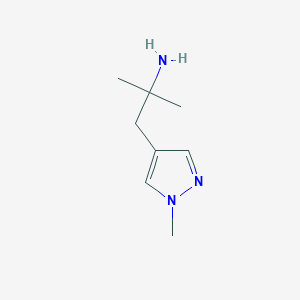
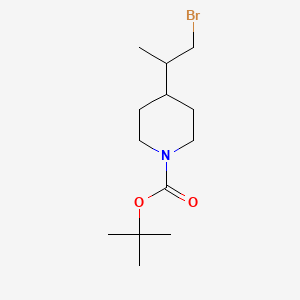
![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)
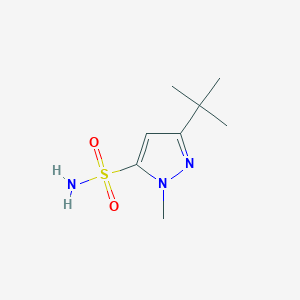
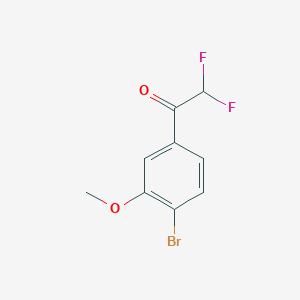
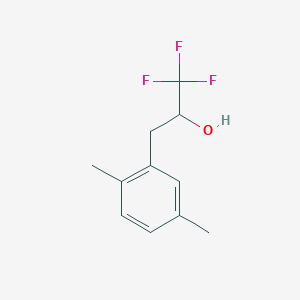
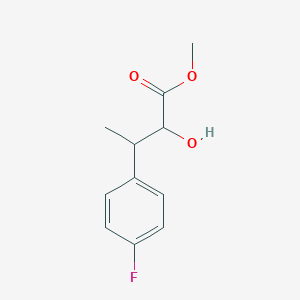
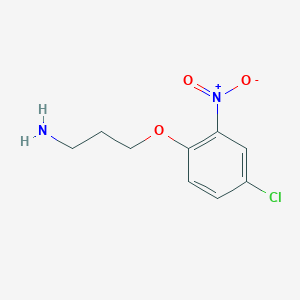
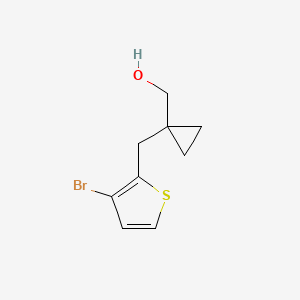
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
